molecular formula C13H22N4O2 B13250991 4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one

4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one

Cat. No.: B13250991
M. Wt: 266.34 g/mol
InChI Key: ZAXUZJHMOPQEPZ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one is a chemical building block offered for research purposes. This compound features a pyrrolidin-2-one core substituted with an aminomethyl group and a 1,5-dimethyl-1H-pyrazol-4-yl moiety, making it a potential intermediate in organic synthesis and medicinal chemistry research . The molecular formula is C13H22N4O2, and it has a molecular weight of 266.34 g/mol . Please note that this product is provided "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C13H22N4O2

Molecular Weight

266.34 g/mol

IUPAC Name

4-(aminomethyl)-5-(1,5-dimethylpyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one

InChI

InChI=1S/C13H22N4O2/c1-9-11(8-15-16(9)2)13-10(7-14)6-12(18)17(13)4-5-19-3/h8,10,13H,4-7,14H2,1-3H3

InChI Key

ZAXUZJHMOPQEPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2C(CC(=O)N2CCOC)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Pyrazole Ring to the Pyrrolidinone: The pyrazole ring can be attached to the pyrrolidinone ring through a nucleophilic substitution reaction.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through reductive amination of a suitable aldehyde or ketone precursor.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction using a suitable alkyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: The compound can be reduced to form corresponding reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could yield corresponding oxides, while substitution reactions could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used as a probe to study biological processes and interactions.

    Medicine: The compound can be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound can be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one would depend on its specific interactions with molecular targets and pathways. Potential mechanisms could include:

    Binding to Enzymes or Receptors: The compound could bind to specific enzymes or receptors, modulating their activity.

    Inhibition of Biological Pathways: The compound could inhibit specific biological pathways, leading to therapeutic effects.

    Induction of Cellular Responses: The compound could induce specific cellular responses, such as apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The compound’s pyrrolidin-2-one core distinguishes it from analogs with imidazolidine-dione or quinazoline scaffolds. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
4-(Aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one C₁₃H₂₂N₄O₂ 266.34 2-Methoxyethyl, aminomethyl, 1,5-dimethylpyrazole Stereospecific (4S,5R) configuration; potential ADAMTS7 inhibition
rac-(4R,5S)-4-(Aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one C₁₂H₂₀N₄O 248.32 Methyl group at position 1 Simplified substituent; lower polarity may affect solubility
5-(1,5-Dimethyl-1H-pyrazol-4-yl)-imidazolidine-2,4-dione hydrochloride C₉H₁₃ClN₄O₂ 260.68 Imidazolidine-dione core, hydrochloride salt Rigid dione core; enhanced crystallinity for X-ray studies
5-Aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one C₂₉H₂₃N₅O 465.53 Thiazol, naphthalene, benzoimidazole Extended aromatic systems; likely high hydrophobicity

Biological Activity

4-(Aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one, commonly referred to as a pyrrolidinone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a unique structural composition that includes an aminomethyl group, a pyrazolyl moiety, and a methoxyethyl substituent on a pyrrolidinone ring, contributing to its potential therapeutic applications.

Property Value
Molecular FormulaC13H22N4O2
Molecular Weight266.34 g/mol
IUPAC Name4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one
InChI KeyZAXUZJHMOPQEPZ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Potential mechanisms include:

  • Enzyme Binding : The compound may bind to specific enzymes, modulating their activity and influencing metabolic pathways.
  • Inhibition of Biological Pathways : It can inhibit key biological pathways, which may lead to therapeutic effects in various diseases.
  • Induction of Cellular Responses : The compound may induce cellular responses such as apoptosis or cell cycle arrest, which are critical in cancer therapy.

Anticancer Activity

Research indicates that 4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one exhibits significant anticancer properties. In vitro studies have demonstrated its ability to suppress cell growth and enhance apoptosis in various cancer cell lines.

For instance, a study showed that the compound increased the intracellular levels of adenosine triphosphate (ATP), indicating enhanced metabolic activity in treated cells. This effect was coupled with reduced cell viability in certain conditions, suggesting a potential application in cancer treatment by selectively targeting malignant cells while sparing normal cells .

Immunomodulatory Effects

Another important aspect of this compound is its immunomodulatory effects. It has been found to enhance the production of monoclonal antibodies (mAbs) in cell cultures. This property is particularly valuable in biopharmaceutical manufacturing where increased mAb yields are desired. The compound not only improved mAb production but also influenced the glycosylation patterns of these antibodies, which is critical for their therapeutic efficacy .

Study on Monoclonal Antibody Production

In a controlled study involving recombinant Chinese hamster ovary (rCHO) cells, the addition of this compound resulted in a 1.5-fold increase in mAb concentration compared to control conditions. The study highlighted that while cell viability decreased under treatment conditions, the overall productivity per cell significantly increased .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have identified critical components that contribute to the biological activity of this compound. For example, variations in the pyrazole and pyrrolidinone structures were systematically analyzed for their impact on cellular productivity and viability during mAb production processes .

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